1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N11O and its molecular weight is 391.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-Lipoxygenase Agents : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions, including condensation and cycloaddition, demonstrating significant cytotoxic and enzyme inhibition activities. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological effects (Rahmouni et al., 2016).
Thienopyrimidine Synthesis : Research into the transformations of amino and carbonyl/nitrile groups in Gewald thiophenes led to the synthesis of thienopyrimidines. This study showcases the versatility of these compounds in synthesizing various heterocyclic compounds, highlighting their importance in medicinal chemistry (Pokhodylo et al., 2010).
Antimicrobial Activity : New pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, derived from hydrazonoyl halides and various pyrimidine-2-thiones, exhibited promising antimicrobial properties, underlining the potential for developing new antimicrobial agents (Abdelhamid et al., 2005).
Intramolecular Cycloadditions : A study on the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions revealed the formation of tricyclic triazole derivatives. These compounds were examined for their antibacterial and β-lactamase inhibitory properties, showcasing the potential for new antibiotic developments (Davies & Pearson, 1981).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in cell proliferation and an increase in cell death, thereby reducing the growth of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways that lead to cell proliferation and survival . This results in the inhibition of tumor growth and progression .
Result of Action
The result of the compound’s action is a reduction in the growth and proliferation of cancer cells . This is achieved through the inhibition of EGFR, which disrupts the signaling pathways that promote cell survival and proliferation .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N11O/c1-2-27-16-14(22-24-27)15(18-9-19-16)26-7-11(8-26)17(29)21-12-3-5-13(6-4-12)28-10-20-23-25-28/h3-6,9-11H,2,7-8H2,1H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYCLWAPVNNEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.